1-[(2-Chlorophenyl)methyl]-4-(pyridin-4-ylmethyl)piperazine
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Overview
Description
1-[(2-Chlorophenyl)methyl]-4-[(pyridin-4-yl)methyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives Piperazine compounds are known for their wide range of biological activities and are commonly used in pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Chlorophenyl)methyl]-4-[(pyridin-4-yl)methyl]piperazine typically involves the reaction of 1-(2-chlorophenyl)methanamine with 4-(chloromethyl)pyridine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-[(2-Chlorophenyl)methyl]-4-[(pyridin-4-yl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding alcohols or ketones.
Reduction: Formation of amines or hydrocarbons.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-[(2-Chlorophenyl)methyl]-4-[(pyridin-4-yl)methyl]piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[(2-Chlorophenyl)methyl]-4-[(pyridin-4-yl)methyl]piperazine involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may act as an antagonist or agonist at certain neurotransmitter receptors, influencing neurological pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-[(2-Chlorophenyl)methyl]-4-[(pyridin-3-yl)methyl]piperazine
- 1-[(2-Chlorophenyl)methyl]-4-[(pyridin-2-yl)methyl]piperazine
- 1-[(2-Bromophenyl)methyl]-4-[(pyridin-4-yl)methyl]piperazine
Uniqueness
1-[(2-Chlorophenyl)methyl]-4-[(pyridin-4-yl)methyl]piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the 2-chlorophenyl and pyridin-4-yl groups enhances its potential for diverse applications compared to similar compounds .
Properties
Molecular Formula |
C17H20ClN3 |
---|---|
Molecular Weight |
301.8 g/mol |
IUPAC Name |
1-[(2-chlorophenyl)methyl]-4-(pyridin-4-ylmethyl)piperazine |
InChI |
InChI=1S/C17H20ClN3/c18-17-4-2-1-3-16(17)14-21-11-9-20(10-12-21)13-15-5-7-19-8-6-15/h1-8H,9-14H2 |
InChI Key |
QAIDGFPPKMCSTI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=NC=C2)CC3=CC=CC=C3Cl |
Origin of Product |
United States |
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